![molecular formula C16H17F3N6O6S B165941 Triflusulfuron CAS No. 135990-29-3](/img/structure/B165941.png)
Triflusulfuron
Overview
Description
Triflusulfuron methyl, known as methyl 2-[[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoate, is a selective postemergence sulfonylurea herbicide used for controlling a variety of broadleaf weeds and grasses in sugar beets (Beta vulgaris). It operates by inhibiting acetolactate synthase (ALS), an enzyme crucial for branched-chain amino acid biosynthesis. This herbicide is particularly noted for its safety on sugar beets, which are typically sensitive to residual sulfonylureas in soil .
Synthesis Analysis
The synthesis of this compound and related compounds often involves the use of powerful reagents and catalysts. For instance, trifluoromethanesulfonic anhydride is used in the activation of thioglycosides to form glycosyl triflates, which are then converted to glycosides . Similarly, silver triflate is used as a co-catalyst in the synthesis of isocoumarins from 2-alkynylbenzoates . These methods highlight the importance of triflate-based reagents in the synthesis of complex molecules, which could be related to the synthesis pathways of this compound methyl.
Molecular Structure Analysis
The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of related triflate compounds has been studied. For example, the geometric structure and conformational properties of trifluoromethyl chlorosulfonate have been determined using X-ray crystallography and other experimental methods, revealing a single conformer with a gauche orientation of the CF3 group relative to the S-Cl bond . This type of structural analysis is crucial for understanding the reactivity and stability of triflate compounds, which may be extrapolated to this compound.
Chemical Reactions Analysis
This compound methyl undergoes rapid metabolism in sugar beets, with a half-life of 35 hours. The initial metabolism involves nucleophilic attack by glutathione at the urea carbonyl group, producing various metabolites. The presence of a 2,6-disubstituted sulfonamide is essential for this metabolism . Additionally, this compound methyl is rapidly metabolized by microbes such as Streptomyces griseolus and in rats, leading to a mixture of sulfonylurea metabolites identified using liquid chromatography/mass spectrometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly detailed in the provided papers. However, the properties of related compounds, such as trifluoroacetylsulfenyl trifluoroacetate, have been characterized. This compound has a skew structure with syn-syn conformation being the most stable, as determined by spectroscopic characterization and quantum chemical calculations . These findings on related compounds provide insights into the potential properties of this compound, such as stability and reactivity.
Scientific Research Applications
Selectivity in Sugar Beets
Triflusulfuron methyl is a selective postemergence sulfonylurea herbicide used for controlling broadleaf weeds and grasses in sugar beets (Beta vulgaris). Its selectivity is attributed to the rapid metabolism of this compound methyl in sugar beets, involving glutathione at the urea carbonyl group (Wittenbach et al., 1994).
Microbial and Animal Metabolism
This compound methyl undergoes rapid microbial metabolism by Streptomyces griseolus, with similar metabolites excreted by rats dosed with the herbicide. Metabolic reactions include oxidation, N-dealkylation, and ester hydrolysis (Dietrich et al., 1995).
Interaction with Organic Matter
Hydrophobic dissolved organic matter (HoDOM) extracted from municipal waste compost influences this compound methyl's behavior in soil and water, affecting its phytotoxicity and environmental fate (Gigliotti et al., 2005).
Effect on Hormone Production and Metabolism
This compound-methyl, among other pesticides, was evaluated for its additive effects on hormone production and xenobiotic metabolism in a human placental cell line. It did not affect progesterone production, unlike triazoles and prochloraz (Rieke et al., 2014).
Weed Control Efficacy
Studies on this compound's effectiveness in controlling broadleaf weeds in sugar beets reveal that its efficacy varies with herbicide combinations, timing, and rate. It works best when combined with other herbicides like desmedipham and phenmedipham (Morishita & Downard, 1995).
Pesticide Risk Assessment
A peer review of the pesticide risk assessment for this compound‐methyl indicates considerations for its environmental and human exposure impacts, identifying concerns and missing information required by the regulatory framework (Álvarez et al., 2022).
Interaction with Insecticides
Field experiments suggest interactions between this compound and insecticides like terbufos and chlorpyrifos in sugarbeet, with implications for crop safety and pesticide management (Downard et al., 1999).
Mechanism of Action
Target of Action
Triflusulfuron primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids .
Mode of Action
This compound, like other sulfonylureas, acts as an inhibitor of ALS . By binding to this enzyme, it prevents the synthesis of certain essential amino acids, thereby inhibiting the growth of the plant .
Biochemical Pathways
The inhibition of ALS disrupts the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . This disruption affects protein synthesis and plant growth, leading to the death of the plant .
Result of Action
The result of this compound’s action is the effective control of many annual and perennial broad-leaved weeds . By inhibiting a critical enzyme in these plants, this compound causes them to die, thereby preventing them from competing with crops for resources .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its mobility in the environment is high, indicating that it can easily move through the soil to reach its target weeds .
Safety and Hazards
In case of exposure to Triflusulfuron, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Triflusulfuron inhibits the activity of acetolactate synthase . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .
Cellular Effects
The inhibition of acetolactate synthase by this compound leads to a deficiency in these essential amino acids, thereby affecting various cellular processes such as protein synthesis . This results in the inhibition of plant growth and eventually leads to the death of the plant .
Molecular Mechanism
At the molecular level, this compound binds to the active site of the acetolactate synthase enzyme, thereby inhibiting its activity . This prevents the enzyme from catalyzing the reaction that leads to the production of branched-chain amino acids .
Temporal Effects in Laboratory Settings
The effects of this compound on plant growth and development can be observed over time in laboratory settings
Dosage Effects in Animal Models
While this compound is primarily used as a herbicide, it has also been tested for its antimicrobial activity and found to exhibit antifungal and antibacterial effects
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the production of branched-chain amino acids . It interacts with the enzyme acetolactate synthase, thereby affecting the metabolic flux of this pathway .
properties
IUPAC Name |
2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6O6S/c1-8-5-4-6-9(11(26)27)10(8)32(29,30)24-14(28)21-12-20-13(25(2)3)23-15(22-12)31-7-16(17,18)19/h4-6H,7H2,1-3H3,(H,26,27)(H2,20,21,22,23,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTQJCBOGPBERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159614 | |
Record name | Triflusulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135990-29-3 | |
Record name | Triflusulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135990293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triflusulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIFLUSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/019NSK845Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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